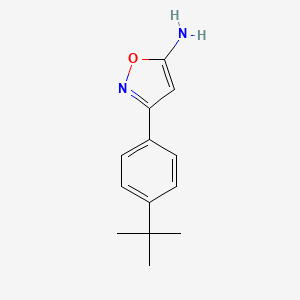

3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMVJTHOQVOKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241643 | |

| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794566-80-6 | |

| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794566-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(1,1-Dimethylethyl)phenyl]-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Historical and Classical Synthetic Routes to 1,2-Oxazol-5-amines

Classical syntheses of 1,2-oxazol-5-amines have traditionally relied on well-established cyclization reactions using readily available starting materials. These routes focus on building the heterocyclic core first, followed by or concurrent with the introduction of the amine functionality.

The formation of the isoxazole (B147169) ring is most classically achieved through condensation and cycloaddition reactions. A primary method involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds via condensation to form an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

Another fundamental and widely used approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.comnih.gov This reaction is highly efficient for creating 3,5-disubstituted isoxazoles. nanobioletters.com The regioselectivity of the addition is a key consideration in this methodology. For the synthesis of 5-amino isoxazoles, ynamines or other nitrogen-containing alkynes can serve as the dipolarophile.

Furthermore, intramolecular cyclization of precursors like 2-alkyn-1-one O-methyl oximes, often induced by an electrophile, provides a robust route to highly substituted isoxazoles. researchgate.netnih.govorganic-chemistry.org

Table 1: Overview of Classical Cyclization Strategies for Isoxazole Ring Synthesis

| Reaction Type | Key Reactants | Description | Key Features |

|---|---|---|---|

| Condensation/Cyclization | 1,3-Diketone (or equivalent) + Hydroxylamine | A two-step sequence involving the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. | Versatile, uses common starting materials. |

| [3+2] Cycloaddition | Nitrile Oxide + Alkyne | A concerted or stepwise reaction where the 3-atom nitrile oxide dipole reacts with the 2-atom alkyne dipolarophile to form the 5-membered ring. nanobioletters.comnih.gov | High efficiency, allows for diverse substitutions. Regioselectivity can be controlled. nih.govorganic-chemistry.org |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime + Electrophile (e.g., ICl, Br₂) | An intramolecular reaction where an electrophile induces the cyclization of the oxime onto the alkyne, forming a 4-halo-isoxazole. nih.govorganic-chemistry.org | Proceeds under mild conditions, provides functionalized isoxazoles for further elaboration. researchgate.netorganic-chemistry.org |

| Condensation of β-enamino ketoesters | β-enamino ketoester + Hydroxylamine | A regioselective reaction where hydroxylamine displaces the enamine and subsequently cyclizes with the ketone to form the 5-amino-1,2-oxazole scaffold. nih.gov | Direct route to 5-amino-1,2-oxazole derivatives. nih.gov |

Introduction of Amine Functionality

The 5-amino group of 1,2-oxazol-5-amines can be incorporated either during the cyclization process or by modifying a pre-existing isoxazole.

A direct approach involves using starting materials that already contain the nitrogen atom destined to become the exocyclic amine. For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride is a key method that directly yields 5-amino-1,2-oxazole derivatives. nih.gov Similarly, the [4+1] cycloaddition reaction between an α-haloketone oxime and an isocyanide can produce 5-substituted amino-isoxazoles. nih.gov Another classical route involves treating α-chloro oximes with lithiated nitriles to furnish a variety of 5-aminoisoxazoles. nih.gov

Indirect methods, such as the reduction of a 5-nitroisoxazole or the chemical transformation of a 5-carboxy or 5-ester group via intermediates like acyl azides (Curtius rearrangement), are also classical strategies, although they involve more synthetic steps.

Modern and Advanced Synthetic Approaches to 3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine and its Analogues

Contemporary synthetic chemistry offers more sophisticated, efficient, and environmentally benign methods for constructing complex molecules like this compound. These approaches often leverage catalysis and advanced reaction technologies.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted heterocycles. For the target molecule, palladium-catalyzed cross-coupling reactions are highly effective for introducing the 4-tert-butylphenyl group. A common strategy involves the synthesis of a 3-halo-1,2-oxazol-5-amine intermediate, which can then undergo a Suzuki coupling reaction with 4-tert-butylphenylboronic acid.

Alternatively, palladium catalysis can be employed in the ring-forming step itself. A four-component coupling reaction catalyzed by palladium, involving a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide, can construct the isoxazole ring with the desired substituents in a single step. organic-chemistry.org Furthermore, 4-iodoisoxazoles, synthesized via electrophilic cyclization, are excellent substrates for subsequent palladium-catalyzed reactions to introduce further diversity. nih.gov

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. mdpi.compreprints.org Organocatalysis, which avoids the use of potentially toxic and expensive metals, has emerged as a powerful tool. For instance, the synthesis of isoxazole derivatives has been achieved using simple organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. nih.gov Amine-functionalized cellulose (B213188) has also been employed as a biodegradable and reusable catalyst for the synthesis of isoxazol-5(4H)-ones in water, highlighting a green approach. mdpi.compreprints.orgpreprints.org

Green chemistry strategies also emphasize the use of environmentally benign solvents like water or glycerol, solvent-free conditions, and energy-efficient activation methods such as ultrasound irradiation. preprints.orgnih.gov Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce the need for hazardous catalysts in the synthesis of isoxazoles. mdpi.compreprints.orgresearchgate.net

Modern technologies like microwave irradiation and flow chemistry are increasingly being applied to heterocycle synthesis to enhance efficiency, safety, and scalability. sci-hub.sespringerprofessional.de

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields by ensuring rapid and uniform heating. nih.govnih.govacs.orgijpsonline.com The van Leusen oxazole (B20620) synthesis, a classical method, has been adapted to microwave conditions to produce 5-substituted oxazoles efficiently. nih.gov This technique is particularly beneficial for high-throughput synthesis in drug discovery. benthamdirect.com

Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. sci-hub.seuc.pt This methodology is inherently safer for handling hazardous intermediates and performing highly exothermic reactions. springerprofessional.de It allows for the "telescoping" of multiple reaction steps without isolating intermediates, leading to a more streamlined and sustainable process for producing heterocyclic compounds. uc.ptnih.gov

Table 2: Comparison of Modern Synthetic Technologies for Heterocycle Synthesis

| Technology | Principle of Operation | Advantages | Relevance to Isoxazole Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions directly and efficiently. benthamdirect.com | Rapid reaction rates, increased yields, improved purity, high efficiency. nih.govnih.gov | Accelerates classical reactions like the van Leusen synthesis and various cyclocondensations, enabling rapid library generation. ijpsonline.comnih.gov |

| Flow Chemistry | Reagents are continuously pumped through a reactor coil or channel. uc.pt | Enhanced safety, superior process control, easy scalability, potential for automation and multi-step synthesis. sci-hub.sespringerprofessional.denih.gov | Ideal for optimizing reaction conditions and scaling up the production of isoxazole intermediates and final products in a sustainable manner. uc.pt |

| Ultrasonic Irradiation (Sonochemistry) | Uses high-frequency sound waves to induce acoustic cavitation, creating localized high-temperature and high-pressure zones. mdpi.compreprints.org | Rate enhancement, milder reaction conditions, reduced byproduct formation, use of green solvents. mdpi.comresearchgate.net | Facilitates efficient cyclization and multi-component reactions for isoxazole synthesis, often under eco-friendly conditions. preprints.orgnih.gov |

Regioselectivity and Stereoselectivity Control in Oxazole Synthesis

The synthesis of substituted 1,2-oxazoles, often referred to as isoxazoles, frequently presents challenges related to controlling regioselectivity and, where applicable, stereoselectivity. The arrangement of substituents on the isoxazole ring is critical as it profoundly influences the molecule's chemical properties and biological activity. Therefore, developing synthetic strategies that afford precise control over the isomeric purity of the final product is a paramount objective in organic synthesis.

Regioselectivity in Isoxazole Ring Formation

The most common and versatile method for constructing the isoxazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and hydroxylamine. rsc.org When an unsymmetrical precursor is used, as would be necessary for this compound, the reaction can potentially yield two different regioisomers. The control of this regiochemical outcome is a significant synthetic hurdle.

For the synthesis of this compound, a logical precursor is a β-enamino ketone or a related derivative. The reaction with hydroxylamine involves the nucleophilic attack of the hydroxylamine nitrogen on one of the two electrophilic carbonyl carbons, followed by cyclization and dehydration. The regioselectivity is determined by which carbon is preferentially attacked. nih.gov

Several factors have been shown to effectively control the direction of this cyclization:

Reaction Conditions (pH): The pH of the reaction medium is a critical determinant of regioselectivity. The nucleophilicity of the hydroxylamine and the reactivity of the electrophilic centers of the precursor can be modulated by adjusting acidity or basicity. For instance, in the synthesis of arylaminoisoxazoles from enaminones, neutral conditions can favor the formation of 3-arylaminoisoxazoles, whereas conducting the reaction in the presence of a base like potassium hydroxide (B78521) (KOH) can selectively yield the 5-arylaminoisoxazole isomer. researchgate.net

Solvent and Catalysts: The choice of solvent and the use of catalysts, such as Lewis acids, can also direct the regiochemical outcome. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can activate a specific carbonyl group, promoting a selective nucleophilic attack and leading to a single regioisomer with high selectivity. rsc.org

Substrate Structure: The inherent electronic and steric properties of the substituents on the precursor molecule play a crucial role. Electron-withdrawing or electron-donating groups can alter the electrophilicity of the adjacent carbonyl carbons, thereby favoring one reaction pathway over the other. rsc.orgnih.gov

A plausible mechanism for the regioselective synthesis of 5-amino-1,2-oxazoles from β-enamino ketoester precursors involves the initial nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization and dehydration. nih.gov An alternative pathway, involving attack at the enamine carbon, would lead to the isomeric product. By carefully selecting the reaction conditions, one pathway can be favored over the other.

The following table illustrates how reaction conditions can influence the regiochemical outcome in the synthesis of substituted isoxazoles from β-enamino diketone precursors, a strategy applicable to the target compound.

| Precursor | Conditions | Major Product | Regioselectivity (%) | Yield (%) |

|---|---|---|---|---|

| β-Enamino Diketone | NH₂OH·HCl, EtOH, Reflux | 4,5-Disubstituted Isoxazole | 100 | 85 |

| β-Enamino Diketone | NH₂OH·HCl, Pyridine, EtOH, Reflux | 3,4-Disubstituted Isoxazole | 100 | 89 |

| β-Enamino Diketone | NH₂OH·HCl, BF₃·OEt₂, MeCN, Reflux | 3,5-Disubstituted Isoxazole | 100 | 80 |

Stereoselectivity in Oxazole Synthesis

Stereoselectivity becomes a consideration when the synthesis introduces one or more chiral centers, leading to the formation of stereoisomers (enantiomers or diastereomers). The core structure of this compound is achiral. However, stereocontrol is a vital aspect in the synthesis of more complex, chiral derivatives of isoxazoles, which may have applications in medicinal chemistry. thieme-connect.com

Strategies for achieving stereocontrol often rely on asymmetric synthesis methodologies:

Chiral Catalysts: Asymmetric catalysis is a powerful tool for inducing stereoselectivity. For example, the synthesis of complex chiral isoxazole-dispirobisoxindoles has been achieved with high regio- and stereoselectivity using a chiral quinine-derived catalyst. The catalyst controls the facial selectivity of a Michael addition, which is followed by a cyclization step to form the chiral product with multiple contiguous stereocenters. thieme-connect.com

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a fundamental method for constructing the isoxazole ring. When chiral alkenes or chiral catalysts are employed, this reaction can proceed with high stereoselectivity, yielding enantiomerically enriched isoxazolines, which can be subsequently oxidized to isoxazoles if desired. nih.gov

The control over stereochemistry in these reactions is often dictated by steric interactions and the specific geometry of the catalyst-substrate complex, which favors the formation of one stereoisomer over others. thieme-connect.com While not directly applicable to the parent compound this compound, these principles are indispensable for accessing its potentially bioactive chiral analogues.

The following table presents hypothetical data for an asymmetric synthesis of a chiral isoxazole derivative, demonstrating the effectiveness of different chiral catalysts in controlling enantioselectivity.

| Entry | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Quinine-derived C4 Catalyst | 92 | 95 |

| 2 | Proline-based Catalyst | 85 | 88 |

| 3 | Chiral Phosphoric Acid | 88 | 91 |

Chemical Reactivity and Transformations

Reactions Involving the Oxazole (B20620) Heterocycle

The 1,2-oxazole ring is an electron-deficient aromatic system, which influences its stability and susceptibility to various chemical transformations. The presence of a strong electron-donating amino group at the C5 position and an aryl group at the C3 position modulates this reactivity.

The 1,2-oxazole ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.

Reductive Ring-Opening : Catalytic hydrogenation can lead to the cleavage of the N-O bond, typically resulting in the formation of enaminones or other acyclic products. The specific outcome depends on the catalyst, pressure, and solvent conditions employed. For instance, hydrogenation over palladium on carbon can reduce the ring system.

Photochemical Rearrangements : Isoxazoles are known to undergo photochemical rearrangements upon UV irradiation. This process often proceeds via homolysis of the weak N-O bond to form a reactive acyl azirine intermediate. nih.gov This intermediate can then rearrange to form a more stable oxazole. In the case of 3-aryl-substituted isoxazoles, this photoisomerization can be an effective method for generating the corresponding oxazole scaffold. nih.govacs.org While this is a rearrangement of the core heterocycle, it highlights a fundamental reactivity pathway of the isoxazole (B147169) ring system.

Table 1: Summary of Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions | Intermediate | Potential Product(s) | Reference |

|---|---|---|---|---|

| Reductive Ring-Opening | H₂, Pd/C or other hydrogenation catalysts | N/A | β-Enaminones, amino vinyl ketones | Generic Reaction |

| Photochemical Rearrangement | UV irradiation (e.g., 254 nm) | Acyl azirine | 2-(4-Tert-butylphenyl)-1,3-oxazol-5-amine | nih.gov |

Direct functionalization of the 1,2-oxazole ring in 3-(4-tert-butylphenyl)-1,2-oxazol-5-amine is challenging but can be achieved. The most probable site for electrophilic substitution is the C4 position, which is activated by the adjacent C5-amino group and is the only unsubstituted carbon on the ring.

Electrophilic Substitution : Due to the electron-withdrawing nature of the ring nitrogen and oxygen, the 1,2-oxazole ring is generally deactivated towards electrophilic attack. However, the powerful electron-donating effect of the 5-amino group can activate the C4 position sufficiently for certain electrophilic substitution reactions, such as halogenation or nitrosation, under carefully controlled conditions.

Metallation : A more versatile strategy for functionalizing the C4 position is through deprotonation with a strong base (lithiation) followed by quenching with an electrophile. Using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures can selectively remove the proton at C4, creating a potent nucleophile. This lithiated intermediate can then react with a wide range of electrophiles to introduce new substituents. researchgate.net

Table 2: Potential Functionalization Reactions at the C4 Position

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | 4-Halo-3-(4-tert-butylphenyl)-1,2-oxazol-5-amine | Generic Reaction |

| Lithiation-Alkylation | 1. n-BuLi or LDA, THF, -78 °C; 2. Alkyl halide (R-X) | 4-Alkyl-3-(4-tert-butylphenyl)-1,2-oxazol-5-amine | researchgate.net |

| Lithiation-Carboxylation | 1. n-BuLi or LDA, THF, -78 °C; 2. CO₂ | 5-Amino-3-(4-tert-butylphenyl)-1,2-oxazole-4-carboxylic acid | researchgate.net |

| Lithiation-Silylation | 1. n-BuLi or LDA, THF, -78 °C; 2. Trimethylsilyl chloride (TMSCl) | 4-(Trimethylsilyl)-3-(4-tert-butylphenyl)-1,2-oxazol-5-amine | researchgate.net |

Reactions at the 5-Amino Group

The exocyclic amino group at the C5 position behaves as a typical, albeit somewhat deactivated, aromatic amine. It is a key site for derivatization, allowing for the extension of the molecular scaffold.

Standard amine chemistry can be readily applied to the 5-amino group to introduce a wide variety of functional groups.

Acylation : The amino group reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This is a common method for producing N-acylated derivatives. researchgate.net

Alkylation : N-alkylation can be achieved by reacting the amine with alkyl halides. The reaction may produce a mixture of mono- and di-alkylated products, and conditions must be controlled to favor the desired outcome. mdpi.com Buchwald-Hartwig amination provides a modern alternative for forming C-N bonds, suggesting the amino group could also participate in palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com

Condensation : The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). nih.govmdpi.com These reactions are typically catalyzed by acid and may be reversible. Multicomponent reactions involving the amino group, an aldehyde, and a third component (like a β-ketoester) can lead to the formation of more complex fused heterocyclic systems. frontiersin.orgresearchgate.net

Table 3: Examples of Functionalization Reactions at the 5-Amino Group

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-Acetamide | researchgate.net |

| Sulfonylation | Toluenesulfonyl chloride, Base | N-Sulfonamide | Generic Reaction |

| Alkylation | Methyl iodide, K₂CO₃ | N-Methylamine / N,N-Dimethylamine | mdpi.com |

| Condensation (Imine formation) | Benzaldehyde, Acid catalyst | N-Benzylidene imine (Schiff base) | mdpi.com |

The primary amino group at C5 can be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of substituents.

Diazotization : Treatment of the 5-amino-1,2-oxazole with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C), yields the corresponding 1,2-oxazol-5-yl diazonium salt. rsc.org Due to the electron-withdrawing nature of the heterocycle, this diazonium salt may be less stable than typical aryldiazonium salts but is sufficiently reactive for subsequent transformations. nih.gov

Sandmeyer and Related Reactions : The diazonium group can be replaced by various nucleophiles, often with catalysis by copper(I) salts (Sandmeyer reaction). This allows for the introduction of halides (Cl, Br), cyano (CN), and other groups, effectively converting the amino group into a different functionality. nih.gov

Azo Coupling : The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, in electrophilic aromatic substitution reactions known as azo coupling. rsc.orgrdd.edu.iqresearchgate.netnih.govuobaghdad.edu.iq This reaction results in the formation of highly colored azo compounds, where the oxazole ring is linked to another aromatic system via an -N=N- bridge.

Chemical Modifications of the 4-Tert-butylphenyl Moiety

The 4-tert-butylphenyl group is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the combined directing effects of the two substituents on the ring: the tert-butyl group and the 3-(5-amino-1,2-oxazolyl) group.

The tert-butyl group is a weak activating group and is ortho, para-directing. stackexchange.comucalgary.ca However, its large steric bulk significantly hinders attack at the ortho positions. ucalgary.calibretexts.orgstackexchange.com In this molecule, the para position is already substituted by the oxazole ring. Therefore, electrophilic attack is directed primarily to the two equivalent ortho positions (C3' and C5' of the phenyl ring), despite the steric hindrance.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-tert-butylphenyl)-1,2-oxazol-5-amine | libretexts.org |

| Halogenation | Br₂, FeBr₃ | 3-(3-Bromo-4-tert-butylphenyl)-1,2-oxazol-5-amine | ucalgary.ca |

| Sulfonation | Fuming H₂SO₄ | 2-(5-Amino-1,2-oxazol-3-yl)-5-tert-butylbenzenesulfonic acid | libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-tert-butylphenyl)-1,2-oxazol-5-amine | ucalgary.ca |

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound (Suzuki) or an alkene (Heck) in the presence of a palladium catalyst and a base.

For the compound this compound, the primary site for potential cross-coupling would be the 5-amino group. However, direct C-C bond formation at this position via Suzuki or Heck reactions is not a standard transformation. More commonly, the amino group might be converted into a leaving group, such as a halide or triflate, to enable such cross-coupling reactions. Alternatively, the oxazole ring itself could be functionalized with a leaving group at the C4 or C5 position during its synthesis to allow for subsequent cross-coupling.

While the scientific literature contains numerous examples of Suzuki and Heck reactions on various oxazole derivatives to introduce aryl, heteroaryl, or vinyl substituents, specific studies detailing these transformations for this compound are not available. The reactivity of the 1,2-oxazol-5-amine core in such reactions would be influenced by the electronic properties of the heterocyclic ring and the nature of the substituents.

Without published research data, a detailed discussion of reaction conditions, catalysts, yields, and specific outcomes for Suzuki and Heck reactions of this compound cannot be provided.

Derivatization and Analogue Synthesis

Rational Design Principles for Structural Analogues

The rational design of structural analogues of 3-(4-tert-butylphenyl)-1,2-oxazol-5-amine is guided by a deep understanding of the target biology and the physicochemical properties of the lead compound. Key principles include:

Structure-Activity Relationship (SAR) Studies: Initial modifications often involve simple alkyl or aryl substitutions on the 5-amino group to probe the steric and electronic requirements of the binding pocket. The tert-butylphenyl group can also be systematically moved around the phenyl ring or replaced with other lipophilic groups to understand its role in target engagement.

Bioisosteric Replacement: To improve properties such as metabolic stability, solubility, or to escape patent-protected chemical space, bioisosteric replacements are frequently employed. For instance, the tert-butyl group can be replaced by other sterically similar but electronically different groups. enamine.netenamine.netnih.gov

Conformational Constraint: Introducing rigid elements or cyclizing flexible side chains can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity.

Pharmacophore Modeling: Computational models are used to identify the essential features (pharmacophore) of the molecule responsible for its biological activity. This information then guides the design of new analogues that retain these key features while having improved properties.

A hypothetical design strategy for analogues could involve targeting a specific protein kinase, where the 5-amino group acts as a hydrogen bond donor, the oxazole (B20620) ring as a scaffold, and the tert-butylphenyl group occupies a hydrophobic pocket. The design of new analogues would then focus on optimizing these interactions.

| Analogue | Design Rationale | Potential Improvement |

| N-acetyl-3-(4-tert-butylphenyl)-1,2-oxazol-5-amine | Introduce a hydrogen bond acceptor. | Altered binding mode, improved solubility. |

| 3-(4-isopropylphenyl)-1,2-oxazol-5-amine | Modulate the size of the hydrophobic group. | Improved metabolic stability, fine-tuning of potency. |

| 3-(4-(trifluoromethyl)phenyl)-1,2-oxazol-5-amine | Introduce an electron-withdrawing group. | Altered electronic properties, potential for new interactions. |

Synthesis of N-Substituted Oxazol-5-amine Derivatives

The 5-amino group of this compound is a prime site for derivatization, allowing for the introduction of a wide variety of substituents. Common synthetic strategies include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups can be achieved through standard methods such as reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides in the presence of a base. organic-chemistry.org Transition-metal-catalyzed methods, for instance, using palladium or copper catalysts, can also be employed for the synthesis of N-aryl derivatives. nih.govorganic-chemistry.org

N-Acylation: Acyl groups are readily introduced by reacting the amine with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. Amide bond formation can also be facilitated by coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com

| Derivative Type | General Reaction | Example Reagents |

| N-Alkyl | Reductive amination | Aldehyde/Ketone, NaBH(OAc)₃ |

| N-Aryl | Buchwald-Hartwig amination | Aryl halide, Pd catalyst, base |

| N-Acyl | Acylation | Acyl chloride, pyridine |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, triethylamine |

Synthesis of C-Substituted Oxazole Analogues from the Compound

Direct functionalization of the oxazole ring in this compound presents a greater synthetic challenge due to the inherent reactivity of the heterocycle. However, modern synthetic methods offer potential routes for C-substitution.

Electrophilic aromatic substitution on the oxazole ring typically occurs at the C4 or C5 position, but the existing amino group at C5 directs electrophiles to the C4 position. tandfonline.com However, the electron-rich nature of the ring can make it susceptible to oxidation under harsh electrophilic conditions.

A more viable approach is through directed metalation. The C2 position of the oxazole ring can be deprotonated using a strong base, followed by quenching with an electrophile. wikipedia.org Alternatively, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation or alkylation of azole rings, including oxazoles. nih.govnih.gov These methods often employ palladium, rhodium, or copper catalysts to achieve regioselective functionalization.

| Position | Synthetic Strategy | Key Reagents | Potential Substituents |

| C4 | Electrophilic Substitution | NBS, NIS | Halogens |

| C2 | Directed Ortho Metalation | n-BuLi, then electrophile | Alkyl, Silyl, Carbonyl |

| C4/C2 | C-H Activation/Cross-Coupling | Pd catalyst, Aryl halide | Aryl, Heteroaryl |

Scaffold Hopping and Isosteric Replacements in Oxazole Chemistry

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties.

For this compound, the 1,2-oxazole ring can be considered for replacement. Potential bioisosteric replacements for the oxazole ring include other five-membered heterocycles such as:

1,3-Oxazole: This isomer may present a different vector for its substituents, potentially leading to a different binding mode.

Thiazole: The replacement of the oxygen atom with sulfur can alter the electronic properties and metabolic stability of the compound.

Pyrazole: This all-nitrogen heterocycle can offer different hydrogen bonding capabilities.

1,3,4-Oxadiazole: This scaffold has been successfully used as a bioisostere for amide and ester groups. nih.gov

Isosteric replacements for the tert-butylphenyl moiety are also a key consideration. The tert-butyl group is often associated with increased lipophilicity and potential metabolic liabilities. nih.gov Bioisosteric replacements can be used to mitigate these issues while maintaining the necessary steric bulk for receptor binding.

| Original Group | Isosteric Replacement | Rationale |

| tert-butyl | Isopropyl, Cyclopropyl | Reduce steric bulk, improve metabolic stability. enamine.net |

| tert-butyl | Trifluoromethyl, Pentafluorosulfanyl | Alter electronic properties, improve metabolic stability. nih.gov |

| Phenyl | Pyridyl, Thienyl | Introduce heteroatoms to modulate solubility and polarity. |

| 1,2-Oxazole | 1,3-Oxazole, Thiazole, Pyrazole | Alter ring electronics and hydrogen bonding potential. nih.gov |

Computational and Theoretical Studies

Applications in Advanced Chemical Research

Role as a Synthetic Intermediate and Building Block

The unique arrangement of functional groups in 3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine makes it a valuable synthetic intermediate. The primary amine on the isoxazole (B147169) ring is a key site for a wide array of chemical transformations, allowing for the construction of more elaborate molecular architectures.

Precursor for Complex Heterocyclic Systems

Amino-substituted heterocycles are fundamental building blocks in organic synthesis, often serving as precursors for the construction of fused or more complex heterocyclic systems. The amino group can be readily transformed into various other functionalities or can participate directly in cyclization reactions. While the broader class of aminotriazoles and other amino-heterocycles are well-documented as versatile precursors for annulated heterocycles, specific studies detailing the use of this compound to generate more complex, fused heterocyclic systems are not extensively reported in the available scientific literature. The reactivity of its amino group, however, suggests a strong potential for such applications.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. Amine components are crucial in many of these reactions. The utility of this compound as the amine component in various MCRs is an area of potential research. However, specific examples and detailed studies of its application in multicomponent reactions are not widely available in the current body of scientific literature.

Applications in Materials Science

The structural characteristics of this compound, particularly the combination of a rigid aromatic system and a bulky, solubilizing tert-butyl group, indicate its potential for use in materials science.

Research into Photophysical Properties (e.g., for Organic Light-Emitting Devices)

Heterocyclic compounds form the core of many materials used in organic light-emitting devices (OLEDs) due to their favorable electronic and photophysical properties. The isoxazole ring, combined with the tert-butylphenyl group, could potentially lead to materials with high thermal stability and desirable emission characteristics. Research into the specific photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and performance as an emitter or host in OLEDs, is a promising but not yet extensively documented field.

Table 1: Potential Photophysical Characteristics for Investigation

| Property | Description | Potential Significance for OLEDs |

|---|---|---|

| Absorption Spectrum | Wavelengths of light absorbed by the molecule. | Determines the energy required for excitation. |

| Emission Spectrum | Wavelengths of light emitted after excitation. | Defines the color of light produced by the OLED. |

| Quantum Yield | The efficiency of converting absorbed photons to emitted photons. | A higher quantum yield leads to a brighter, more efficient device. |

| Thermal Stability | The ability to withstand high temperatures without decomposing. | Crucial for the longevity and operational stability of OLEDs. |

Incorporation into Functional Polymers and Liquid Crystals

The development of functional polymers and liquid crystals often involves the incorporation of rigid, aromatic moieties to induce specific properties like mesophase behavior or conductivity. The rod-like shape and polarity of molecules containing isoxazole rings can favor the formation of liquid crystalline phases. The bulky tert-butyl group can influence intermolecular spacing and solubility. While the incorporation of various isoxazole and other heterocyclic derivatives into polymers and liquid crystals has been explored, specific research detailing the synthesis and characterization of functional polymers or liquid crystals derived from this compound is not prevalent in published studies.

Development of Catalytic Systems

Heterocyclic compounds, particularly those containing nitrogen atoms, are widely used as ligands in the development of catalytic systems for asymmetric synthesis and other transformations. The nitrogen and oxygen atoms of the isoxazole ring and the exocyclic amine in this compound offer potential coordination sites for metal ions. The development of chiral catalysts based on derivatives of this compound could be a viable research direction. However, the application of this compound or its derivatives as ligands in catalytic systems is an area that remains to be thoroughly investigated, with limited specific examples in the scientific literature.

As a Ligand in Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the isoxazole ring, along with the exocyclic amine group, provide potential coordination sites for metal ions. Heterocyclic compounds containing oxazole (B20620) and isoxazole motifs have been successfully employed as ligands in transition metal catalysis. For instance, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on these ligands significantly impacts the catalyst's performance and the resulting polymer's properties. mdpi.com Similarly, related heterocyclic structures like phenyl-triazoles have been used as versatile cyclometalating ligands for iridium(III) complexes, demonstrating their utility in creating photoactive materials. nih.gov While direct studies on this compound as a ligand are not prominent, the established precedent for related N,O-containing heterocycles suggests its potential for investigation in homogeneous catalysis.

Potential as an Organocatalyst

Primary amines are a cornerstone of organocatalysis, capable of forming Schiff bases or enamines with carbonyl compounds to facilitate a wide range of asymmetric transformations. Amine-functionalized catalysts are utilized for synthesizing various heterocyclic compounds. mdpi.com Chiral primary amines bearing bulky aryl moieties have been reported as effective catalysts for asymmetric α-functionalizations of aldehydes. Given that this compound is a primary amine appended to a rigid heterocyclic-aromatic framework, it holds theoretical potential as an organocatalyst. The isoxazole and tert-butylphenyl groups could impart specific steric and electronic properties to a catalytic active site, influencing stereoselectivity and reactivity.

Agrochemical Research: Scaffold for Mechanistic and Synthetic Studies

Isoxazole derivatives are a well-established class of compounds in the agrochemical industry, serving as the basis for numerous commercial and investigational herbicides, fungicides, and insecticides. mdpi.comrsc.orgresearchgate.netnih.gov The phenyl-isoxazole core is a common structural motif in these applications, acting as a robust scaffold that allows for systematic modification to optimize biological activity and physicochemical properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery (e.g., Pesticidal Utility)

The development of new agrochemicals relies heavily on understanding the structure-activity relationships (SAR) of a lead compound. For phenyl-isoxazole derivatives, SAR studies have provided critical insights into the features required for potent pesticidal action.

A notable example involves a quantitative structure-activity relationship (QSAR) study on 5-(benzoylamino)-3-phenylisoxazoles, which are structurally analogous to the title compound, as chitin (B13524) synthesis inhibitors in the rice stem borer (Chilo suppressalis). nih.gov Chitin synthesis is a crucial target for insecticides. In this study, the A-ring was fixed as a 2,6-dimethoxybenzoyl group, while various substituents were placed at the para-position of the 3-phenyl ring (B-ring). nih.govresearchgate.net

The study revealed that the activity was highly dependent on the physicochemical properties of the substituent on the phenyl ring. The analysis produced a QSAR equation indicating that hydrophobic substituents with an optimal value were favored for activity, while bulky substituents were detrimental. nih.gov For instance, introducing halogens (F, Cl, Br) or small alkyl groups (Me, Et, n-Pr) slightly enhanced activity, whereas bulky groups like tert-butyl (t-Bu) and nitro (NO2) drastically decreased it. nih.govresearchgate.net

| Compound ID (based on source) | Substituent at 4-position of Phenyl Ring | Activity (IC50, µM) | Key Finding |

|---|---|---|---|

| 1 | -H | 0.081 | Baseline activity for unsubstituted phenyl ring. |

| 3 | -Cl | 0.061 | Slight increase in activity with a hydrophobic, electron-withdrawing group. |

| 9 | -CH3 | 0.091 | Small alkyl groups maintain good activity. |

| 13 | -n-Bu | 0.076 | Normal alkyl chains are well-tolerated. |

| 14 | -t-Bu | >10 | Bulky groups like tert-butyl are highly detrimental to activity. |

| 16 | -CF3 | 1.5 | Electron-withdrawing but bulky group shows reduced activity. |

| 17 | -NO2 | >10 | Bulky and strongly electron-withdrawing group leads to significant loss of activity. |

These findings underscore the sensitivity of the biological target to the steric profile of the substituent on the phenyl ring of the isoxazole scaffold.

In Vitro Biological Target Engagement Studies: Mechanistic Insights

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. bohrium.comijpca.orgresearchgate.net In vitro studies are essential for elucidating the mechanisms by which these compounds exert their effects, primarily through enzyme inhibition or receptor binding.

Enzyme Inhibition Mechanism Research (in vitro)

Isoxazole derivatives have been identified as potent inhibitors of various enzymes, and mechanistic studies provide a basis for rational drug design.

Cyclooxygenase (COX) Inhibition: New isoxazole derivatives have been investigated as anti-inflammatory agents through the inhibition of COX-1 and COX-2 enzymes. frontiersin.org In vitro assays demonstrated that several synthesized compounds exhibited dose-dependent COX-2 inhibition, with some showing high selectivity for COX-2 over COX-1. frontiersin.org This selectivity is a critical attribute for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

| Enzyme Target | Isoxazole Derivative Class | Potency (IC50) | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Substituted Isoxazoles | 112.3 µM (Compound AC2) | nih.gov |

| Cyclooxygenase-2 (COX-2) | Substituted Isoxazoles | Potent dose-dependent inhibition | frontiersin.org |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 3,5-Diaryl Isoxazoles | 2.3 µM (Compound 108) | nih.gov |

| Phosphoinositide 3-kinase α (PI3Kα) | Oxadiazole-Triazole Hybrids | Potent inhibition (AZD8835) | nih.gov |

Receptor Binding Profile Analysis (in vitro and in silico)

The phenyl-isoxazole scaffold is also adept at fitting into the binding pockets of various receptors, acting as agonists, antagonists, or allosteric modulators.

GABA-A Receptor Modulation: A pyrazolotriazine containing a 5-methylisoxazol-3-yl group, MRK-016, was identified as a selective inverse agonist for the α5 subtype of the GABA-A receptor. researchgate.net It demonstrated high affinity (0.8 to 1.5 nM) for the benzodiazepine (B76468) binding site across several recombinant human GABA-A receptor subtypes. researchgate.net Such subtype-selective compounds are valuable tools for dissecting the roles of different GABA-A receptor populations in the central nervous system.

Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) Ligands: Trisubstituted isoxazoles have been studied as selective allosteric ligands for RORγt, a key therapeutic target for autoimmune diseases. acs.org SAR studies showed the necessity of a hydrogen-bond donor at the C-5 position of the isoxazole. acs.org Orthogonal assays, such as the thermal shift assay (TSA), confirmed that ligand binding stabilized the RORγt protein, with the most potent compounds showing the highest increase in melting temperature (ΔTm values up to 6.4 °C). acs.org

AMPA Receptor Modulation: Isoxazole-4-carboxamide derivatives have been shown to act as potent negative allosteric modulators of AMPA receptors. mdpi.com Electrophysiological studies using the patch-clamp technique revealed that these compounds could significantly inhibit AMPA receptor activity, suggesting their potential in conditions associated with excitotoxicity. mdpi.com

| Receptor Target | Derivative Class | Binding/Activity Metric | Mode of Action | Reference |

|---|---|---|---|---|

| GABA-A (α5 subtype) | Pyrazolotriazine-isoxazole | Affinity (Ki) = 0.8-1.5 nM | Selective Inverse Agonist | researchgate.net |

| RORγt | Trisubstituted Isoxazoles | ΔTm = up to 6.4 °C | Allosteric Ligand | acs.org |

| AMPA Receptors | Isoxazole-4-carboxamides | Potent whole-cell current inhibition | Negative Allosteric Modulator | mdpi.com |

Structure-Activity Relationship (SAR) Derivation for In Vitro Interactions

The exploration of the structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding how chemical modifications to its core structure influence its interactions with biological targets in vitro. While comprehensive SAR studies specifically centered on this compound are not extensively detailed in publicly available literature, general principles can be derived from research on analogous 3-aryl-1,2-oxazol-5-amine scaffolds and related isoxazole-containing compounds. These studies provide a foundational understanding of the key pharmacophoric features that govern the biological activity of this class of molecules.

The typical 3-aryl-1,2-oxazol-5-amine core structure presents three primary regions for chemical modification, each playing a distinct role in modulating the compound's properties and its subsequent biological activity:

The 3-Aryl Moiety (the phenyl ring): Substitutions on this ring can significantly impact electronic properties, steric bulk, and lipophilicity, which in turn affect binding affinity and selectivity for a given biological target.

The 5-Amino Group: This functional group can act as a hydrogen bond donor and is often a critical point of interaction with biological macromolecules. Modifications at this position can drastically alter binding capabilities.

Detailed research findings on related isoxazole derivatives have highlighted several key SAR trends. For instance, studies on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FMS-like tyrosine kinase 3 (FLT3) inhibitors have demonstrated the importance of the tert-butyl group for potent activity. nih.gov In the context of 3,4-diaryl isoxazoles, certain analogs have been identified as dual inhibitors of p38α MAP kinase and CK1δ, indicating that the substitution pattern on the aryl rings is a determinant of target specificity. nih.gov

Furthermore, research on 3,4-diaryl-5-aminoisoxazoles has underscored the significance of the unsubstituted 5-amino group for potent antiproliferative activity. nih.gov This suggests that derivatization of the amino group in this compound could lead to a substantial decrease in certain biological activities.

To illustrate how SAR data for this class of compounds would be systematically analyzed, a hypothetical data table is presented below. This table showcases potential modifications to the core structure of this compound and their hypothetical corresponding in vitro activity, such as the half-maximal inhibitory concentration (IC₅₀) against a specific enzyme or cell line.

Hypothetical SAR Data for this compound Derivatives

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on 5-Amino Group) | Hypothetical In Vitro Activity (IC₅₀, µM) |

| 1 | 4-tert-butyl | -H | 5.2 |

| 2 | 4-tert-butyl | -CH₃ | 15.8 |

| 3 | 4-tert-butyl | -COCH₃ | 45.3 |

| 4 | 4-H | -H | 12.6 |

| 5 | 4-Cl | -H | 3.1 |

| 6 | 4-OCH₃ | -H | 8.9 |

| 7 | 3-Cl, 4-tert-butyl | -H | 2.5 |

| 8 | 4-tert-butyl, 2-F | -H | 4.7 |

Influence of the 5-Amino Group: A comparison of compounds 1 , 2 , and 3 suggests that an unsubstituted amino group (R2 = -H) is crucial for activity. Both methylation and acetylation of the amine lead to a significant decrease in potency, reinforcing the idea that this group may be involved in a critical hydrogen bonding interaction with the target.

Role of the tert-butyl Group: Comparing compound 1 with its analog lacking the tert-butyl group (compound 4 ) indicates that this bulky, lipophilic group at the para position of the phenyl ring contributes positively to the activity.

Effect of Phenyl Ring Substituents: The introduction of a chlorine atom at the para position (compound 5 ) appears to enhance activity compared to the parent compound. An electron-donating methoxy (B1213986) group (compound 6 ) results in slightly lower activity. The addition of a second substituent, such as a chlorine atom at the 3-position (compound 7 ) or a fluorine atom at the 2-position (compound 8 ), further modulates the activity, suggesting that the electronic and steric profile of the 3-aryl ring is a key determinant of potency.

Future Research Directions and Challenges

Emerging Methodologies for Oxazole (B20620) Synthesis and Functionalization

The development of novel, efficient, and sustainable synthetic methods is paramount for expanding the chemical space around the 3-(4-tert-butylphenyl)-1,2-oxazol-5-amine core. While classical methods for isoxazole (B147169) synthesis, such as the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are well-established, modern organic synthesis is trending towards more sophisticated and versatile strategies. wikipedia.orgnih.gov

Recent advancements include regioselective one-pot syntheses and metal-catalyzed reactions that offer high yields and broad substrate scope. nih.gov For instance, 1,3-dipolar cycloaddition of nitrile oxides to enamines or alkynes is a powerful method for constructing the 5-aminoisoxazole ring system with high regioselectivity. nih.gov Another promising approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, providing a direct route to 5-aminoisoxazoles.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for accelerating the synthesis of nitrogen heterocycles. chim.itrsc.orgtandfonline.combenthamdirect.comnih.gov This technology significantly reduces reaction times, often improves yields, and minimizes side reactions by providing rapid and uniform heating. chim.ittandfonline.comnih.gov Applying MAOS to the synthesis of this compound could streamline its production and facilitate the rapid generation of derivative libraries.

Functionalization of the pre-formed isoxazole ring is another critical area. The development of selective C-H activation and cross-coupling reactions would enable the introduction of diverse substituents at various positions of the molecule, which is crucial for tuning its physicochemical and biological properties.

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

| Methodology | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Classical Cyclocondensation | Reaction of a 1,3-dicarbonyl precursor with hydroxylamine. wikipedia.org | Readily available starting materials, well-established procedures. | Limited regioselectivity, sometimes harsh reaction conditions. |

| 1,3-Dipolar Cycloaddition | Reaction of in situ generated nitrile oxides with alkynes or enamines. nih.gov | High regioselectivity, mild reaction conditions. | Availability of precursors, control of side reactions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. chim.ittandfonline.com | Drastically reduced reaction times, often higher yields, greener approach. | Requires specialized equipment, optimization of reaction parameters. |

| Metal-Catalyzed Cross-Coupling | Functionalization of pre-formed isoxazole rings using catalysts (e.g., Palladium, Copper). | High functional group tolerance, precise control over substitution patterns. | Catalyst cost and sensitivity, removal of metal residues. |

Exploration of Unexplored Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the aromatic isoxazole ring and the exocyclic amino group. Future research should focus on systematically exploring the chemical transformations of these functionalities to unlock new synthetic pathways and novel molecular architectures.

The 5-amino group is a key handle for derivatization. Its nucleophilic character allows for a wide range of reactions, including:

Acylation and Sulfonylation: To produce amides and sulfonamides, which can modulate the electronic properties and biological activity of the molecule.

Alkylation and Arylation: To introduce new substituents and expand the molecular framework.

Diazotization: To convert the amino group into a versatile diazonium salt, which can then be transformed into a variety of other functional groups (e.g., hydroxyl, halogen, cyano).

The isoxazole ring itself, while generally stable, possesses unique reactivity. The weak N-O bond is susceptible to cleavage under specific conditions, such as reductive or photochemical methods. wikipedia.orgnih.gov Electron capture can trigger the dissociation of the O-N bond, leading to a ring-opened diradical intermediate. nsf.govnih.gov A deeper understanding of these ring-opening reactions could be exploited to transform the isoxazole scaffold into other valuable acyclic or heterocyclic systems, providing a gateway to novel chemical diversity. The stability of the isoxazole ring under various pH and temperature conditions is also a critical area for investigation, as it dictates the compound's viability in different applications. researchgate.net

Computational Design and Discovery of Novel Analogues for Specific Applications

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design of new molecules with desired properties and reducing the time and cost of discovery. jscimedcentral.comjscimedcentral.comresearchgate.net For this compound, computational methods can be employed to design novel analogues for specific biological targets.

Molecular docking simulations can predict the binding orientation and affinity of analogues within the active site of a target protein, providing insights into structure-activity relationships (SAR). nih.govrsc.orgnih.govmdpi.combioinformation.net This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing. For example, by modeling interactions with a specific enzyme, researchers can rationally design modifications to the tert-butylphenyl or amino groups to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate predictive models that highlight which steric and electronic features are crucial for activity. nih.govresearchgate.net These models can then guide the design of new analogues with potentially improved potency.

Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties. researchgate.net By evaluating these properties in silico, researchers can prioritize the synthesis of compounds with favorable drug-like profiles, increasing the likelihood of success in later stages of drug development.

Table 2: Computational Approaches for Analogue Design

| Technique | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicts ligand-protein interactions. nih.govnih.gov | Binding mode, affinity scores, key interacting residues. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. nih.govnih.gov | Identifies key structural features (descriptors) for activity. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features for biological activity. | A 3D template for virtual screening and designing new scaffolds. |

| ADMET Prediction | Simulates pharmacokinetic and toxicity properties. researchgate.net | Assessment of drug-likeness (e.g., solubility, permeability, metabolic stability). |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity. mdpi.com | HOMO/LUMO energies, electrostatic potential maps, reaction mechanisms. |

Integration with High-Throughput Experimentation and Automation in Chemical Research

To accelerate the discovery and optimization of derivatives of this compound, the integration of high-throughput experimentation (HTE) and laboratory automation is essential. nih.govnih.govoxfordglobal.com These technologies enable the rapid synthesis and screening of large numbers of compounds, dramatically increasing the efficiency of the research and development process. acs.orgresearchgate.netnih.gov

Automated synthesis platforms, including flow chemistry systems and robotic liquid handlers, can perform parallel synthesis in microtiter plates or continuous flow reactors. nih.govacs.orgresearchgate.net This allows for the systematic exploration of a wide array of building blocks and reaction conditions, leading to the rapid generation of large and diverse compound libraries based on the this compound scaffold. nih.govacs.orgresearchgate.netrsc.org Flow chemistry, in particular, offers advantages in terms of scalability, safety, and the ability to perform reactions under conditions not easily accessible in traditional batch synthesis. nih.gov

Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. The miniaturized and automated format of HTS allows for the testing of thousands of compounds in a short period. rsc.org The data generated from these screens can then be used to inform the next cycle of computational design and synthesis, creating an efficient "design-make-test-analyze" loop that accelerates the lead optimization process. oxfordglobal.com

Table 3: Advantages of Automation and High-Throughput Experimentation

| Technology | Key Benefit | Impact on Research |

|---|---|---|

| Automated Parallel Synthesis | Rapid generation of large compound libraries. researchgate.net | Enables comprehensive exploration of structure-activity relationships. |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety, and scalability. nih.gov | Access to novel chemical space and efficient production of lead compounds. |

| High-Throughput Screening (HTS) | Miniaturized and rapid biological evaluation of thousands of compounds. rsc.org | Faster identification of "hit" compounds from large libraries. |

| Laboratory Robotics | Increased precision, reproducibility, and throughput of experimental workflows. nih.gov | Reduces human error and frees up researchers for more creative tasks. |

By embracing these future research directions and tackling the associated challenges, the scientific community can fully unlock the potential of this compound and its derivatives in the development of new medicines and advanced materials.

Q & A

What are the established synthetic routes for 3-(4-Tert-butylphenyl)-1,2-oxazol-5-amine, and how do reaction conditions influence yield and purity?

Level : Basic

Methodological Answer :

The synthesis typically involves cyclization reactions between a substituted benzaldehyde and an amine precursor. A common approach is reacting 4-tert-butylbenzaldehyde with hydroxylamine under acidic conditions to form an oxime intermediate, followed by cyclization using reagents like acetic anhydride or POCl₃. Key parameters include:

- Temperature : Elevated temperatures (~100–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation .

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate ring closure but may introduce impurities requiring column chromatography for removal .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .

Yield optimization (typically 50–70%) requires strict control of stoichiometry and reaction time .

How is this compound characterized structurally, and what analytical techniques are critical for validation?

Level : Basic

Methodological Answer :

Structural validation employs:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~245 [M+H]⁺ validate the molecular formula (C₁₃H₁₆N₂O) .

- X-ray Crystallography : SHELX programs refine crystallographic data to resolve bond angles and confirm planarity of the oxazole ring .

What biological activities are associated with this compound, and how are these evaluated experimentally?

Level : Basic

Methodological Answer :

Reported activities include:

- Anticancer Potential : Evaluated via in vitro assays (e.g., MTT) against cancer cell lines (IC₅₀ values ~10–50 μM). Mechanistic studies involve tubulin polymerization inhibition, assessed via fluorescence-based assays .

- Enzyme Modulation : Kinase inhibition profiles are screened using ATP-binding assays (e.g., KinomeScan) to identify targets .

- Cellular Uptake : Radiolabeling (e.g., ³H or ¹⁴C isotopes) quantifies intracellular accumulation .

How can computational methods resolve contradictions in proposed mechanisms of action for this compound?

Level : Advanced

Methodological Answer :

Discrepancies in mechanistic data (e.g., conflicting enzyme targets) are addressed by:

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to tubulin (PDB: 1SA0) versus kinases (e.g., EGFR, PDB: 1M17). Energy scores (< -7 kcal/mol) prioritize likely targets .

- MD Simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

- QSAR Models : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity to validate structure-activity trends .

What strategies mitigate crystallographic data inconsistencies for this compound derivatives?

Level : Advanced

Methodological Answer :

Conflicts in X-ray data (e.g., disordered tert-butyl groups) are resolved via:

- Twinned Data Refinement : SHELXL’s TWIN command models overlapping lattices, improving R-factor convergence (< 5%) .

- High-Resolution Data Collection : Synchrotron sources (λ = 0.7–1.0 Å) enhance data quality for low-symmetry space groups .

- Hirshfeld Surface Analysis : CrystalExplorer visualizes intermolecular interactions (e.g., C-H···N bonds) to validate packing motifs .

How can reaction conditions be optimized to improve synthetic yield while minimizing byproducts?

Level : Advanced

Methodological Answer :

Yield enhancement (target >75%) involves:

- DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal parameters (e.g., 110°C, 12 hr, 1.2 eq. hydroxylamine) .

- In Situ Monitoring : ReactIR tracks oxime intermediate formation (C=N stretch ~1650 cm⁻¹) to adjust reaction progression .

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hr vs. 24 hr) and improves regioselectivity via controlled dielectric heating .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles prevent dermal/ocular exposure .

- Ventilation : Fume hoods with ≥100 ft/min face velocity mitigate inhalation risks during synthesis .

- Waste Management : Halogen-free solvents (e.g., ethanol) for dilution before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.